Dfhbi

Vue d'ensemble

Description

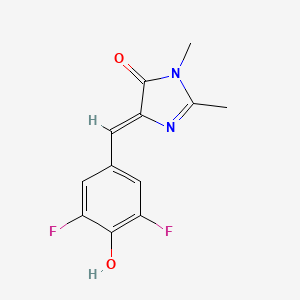

La 3,5-Difluoro-4-hydroxybenzylidène imidazolinone est un fluorophore synthétique utilisé dans diverses études biochimiques. Il s’agit d’un analogue synthétique du fluorophore de la protéine fluorescente verte. Le cycle benzénique de la 3,5-Difluoro-4-hydroxybenzylidène imidazolinone peut librement pivoter autour de la liaison simple, mais lorsqu’il est fixé dans une conformation plane, il fluoresce .

Méthodes De Préparation

La 3,5-Difluoro-4-hydroxybenzylidène imidazolinone est synthétisée par un processus en plusieurs étapes. La synthèse commence par la préparation du 4-hydroxy-3,5-difluorobenzaldéhyde, qui est ensuite mis en réaction avec le 1,2-diméthylimidazole dans des conditions spécifiques pour former le produit final . Les conditions réactionnelles impliquent généralement l’utilisation d’une base telle que le carbonate de potassium et d’un solvant tel que le diméthylformamide. Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ces réactions et l’optimisation des conditions pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Binding and Unbinding Kinetics with RNA Aptamers

DFHBI forms fluorescent complexes with RNA aptamers like Spinach, Broccoli, and Squash. Binding parameters vary depending on aptamer structure and experimental conditions:

| Aptamer | (M⁻¹s⁻¹) | (s⁻¹) | (nM) | Reference |

|---|---|---|---|---|

| Spinach | 390 | |||

| Broccoli | 305 | |||

| Squash (this compound-1T) | 290 |

- Mechanism : Fluorescence activation occurs via structural rigidification of this compound upon aptamer binding, suppressing non-radiative decay pathways (e.g., trans-to-cis isomerization) .

- Reversibility : The complex exhibits reversible photobleaching, with fluorescence recovering to 85–95% after light cessation .

Photophysical Reactions

This compound’s photostability and fluorescence depend on solvent interactions and RNA binding:

Solvent-Dependent Behavior

- Nonpolar solvents : Weak fluorescence due to unrestricted isomerization.

- Polar/H-bonding solvents : Enhanced fluorescence via stabilization of the anionic form (e.g., in methanol: quantum yield = 0.00041) .

Light-Induced Reactions

- Reversible photobleaching : Under 488 nm light, fluorescence decays monoexponentially () but recovers spontaneously in the dark (recovery time: 2–40 s) .

- Photoconversion : A fraction of this compound forms a non-fluorescent trans-isomer, which slowly reverts to the cis-form .

Fluorophore Exchange Kinetics

This compound undergoes competitive displacement by derivatives in aptamer complexes:

| Derivative | (M⁻¹s⁻¹) | (nM) | Fluorescence Enhancement |

|---|---|---|---|

| PFP-DFHBI | 51 | 2.1× vs. This compound | |

| This compound-1T | 290 | 1.5× vs. This compound |

- Key Finding : Poly-fluorinated derivatives (e.g., PFP-DFHBI) exhibit slower unbinding rates () due to hydrophobic interactions with aptamer pockets .

Chemical Modifications and Derivatives

Structural modifications alter this compound’s binding and fluorescence properties:

Trifluoromethyl Substitution (this compound-1T)

- Effect : Increases quantum yield to 0.414 (vs. 0.121 for this compound) via enhanced rigidity and reduced isomerization .

- Mechanism : The -CF₃ group forms van der Waals contacts with U39 in Squash aptamer, stabilizing the complex .

Methoxy Substitution (this compound-OMe)

Applications De Recherche Scientifique

RNA Aptamer Technology

DFHBI is primarily utilized in conjunction with RNA aptamers to create fluorescent probes that can detect specific RNA sequences. The most notable aptamers include:

- Spinach : A well-characterized RNA aptamer that binds this compound and exhibits a significant increase in fluorescence, making it suitable for live-cell imaging. Variants like iSpinach have been engineered to improve stability and fluorescence output under various conditions .

- Baby Spinach : Another aptamer variant that has shown potential for improved photophysical properties when bound to this compound, enhancing its application in live-cell imaging and RNA detection .

These aptamers can be used in high-throughput screening assays to monitor gene expression dynamics and other cellular processes.

Live-Cell Imaging

This compound's cell-permeable nature and low toxicity make it an ideal candidate for live-cell imaging applications. It allows researchers to visualize RNA dynamics in real-time without significantly disrupting cellular functions. Studies have demonstrated that this compound can be used effectively to track RNA molecules within living cells, providing insights into transcriptional activity and RNA localization .

Biosensing Applications

The binding of this compound to RNA aptamers has been exploited for developing biosensors capable of detecting specific biomolecules. For instance:

- Fluorogenic Sensors : this compound-binding aptamers can be designed to respond to the presence of target molecules, resulting in a measurable fluorescence change. This feature enables the creation of sensitive biosensors for monitoring environmental pollutants or detecting pathogens .

- Transcriptional Reporters : this compound-responsive RNA aptamers serve as transcriptional reporters that can quantify gene expression levels by measuring fluorescence intensity, which correlates with RNA abundance .

Case Study 1: Development of iSpinach

A recent study focused on engineering the iSpinach aptamer to enhance its performance under varying conditions. The researchers utilized microfluidic-assisted in vitro compartmentalization techniques to isolate mutants with improved thermal stability and fluorescence characteristics. The resulting iSpinach showed superior performance compared to previous this compound-binding aptamers, facilitating high-throughput fluorogenic assays for ribozyme activity assessment .

Case Study 2: Near-Infrared Fluorogenic RNA

In another innovative application, researchers developed near-infrared fluorogenic RNA tools using this compound-like fluorophores. These tools enable imaging at longer wavelengths, which is advantageous for deep tissue imaging applications where visible light penetration is limited. The study highlighted the potential of modified this compound derivatives in expanding the utility of fluorogenic probes beyond traditional applications .

Comparative Data Table

Mécanisme D'action

Le mécanisme d’action de la 3,5-Difluoro-4-hydroxybenzylidène imidazolinone implique sa liaison à des aptamères d’ARN spécifiques, tels que Spinach. Lors de la liaison, le composé adopte une conformation cis-plane, ce qui active sa fluorescence. Cette interaction est stabilisée par la formation d’une structure en G-quadruplex dans l’ARN .

Comparaison Avec Des Composés Similaires

La 3,5-Difluoro-4-hydroxybenzylidène imidazolinone est unique en raison de sa forte intensité de fluorescence et de sa spécificité lorsqu’elle est liée à des aptamères d’ARN. Parmi les composés similaires, on peut citer :

DFHBI-1T : Un dérivé plus brillant présentant une intensité de fluorescence plus élevée.

Ces composés partagent des affinités de liaison et des propriétés de fluorescence similaires, mais diffèrent par leurs caractéristiques structurelles et fonctionnelles.

Activité Biologique

DFHBI (5 Z-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4 H-imidazol-4-one) is a small molecule that serves as a fluorophore mimic of green fluorescent protein (GFP), primarily utilized in the imaging of RNA in living cells. Its unique properties facilitate the study of RNA dynamics and gene expression through fluorescence imaging techniques. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound exhibits its biological activity by binding to specific RNA aptamers, notably Spinach2 and Broccoli, which are designed to fluoresce upon binding with this compound. The fluorescence is activated when this compound binds to these aptamers, enabling visualization of RNA molecules within living cells. The excitation maximum for this compound is approximately 447 nm, with an emission peak at 501 nm when bound to Spinach2 .

Key Properties:

- Fluorescence Activation : this compound binds to RNA aptamers, resulting in a significant increase in fluorescence.

- Reversibility : The fluorescence signal can recover after being turned off, indicating that the loss of signal is due to reversible conversion to a nonfluorescent state rather than irreversible photobleaching .

- Non-Cytotoxic : Studies indicate that this compound does not adversely affect cell growth even at high concentrations (up to 200 μM) .

RNA Imaging

This compound's primary application lies in its use as a fluorescent probe for live-cell imaging of RNA. It has been successfully employed to visualize structured RNAs and monitor transcriptional activity in various organisms, including Escherichia coli and mammalian cells .

Case Studies

- Transcriptional Reporting : A study investigated the performance of this compound-responsive RNA light-up aptamers in bacterial cells. It was found that these aptamers could serve as effective transcriptional reporters, showing significant variability in gene expression compared to traditional protein-based reporters .

- Fluorescence Recovery Dynamics : Research demonstrated that the fluorescence signal from the Spinach-DFHBI complex could recover significantly after brief periods without excitation light. This property was leveraged to study RNA dynamics more effectively .

- Cell Growth Studies : In experiments measuring the impact of this compound on bacterial growth, no significant cytotoxic effects were observed even at high concentrations (200 μM), confirming its safety for use in live-cell assays .

Technical Data

| Property | Value |

|---|---|

| Chemical Name | 5 Z-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4 H-imidazol-4-one |

| Purity | ≥98% |

| Peak Excitation Wavelength | 447 nm |

| Peak Emission Wavelength | 501 nm |

Photophysical Characteristics

The photophysical behavior of this compound has been extensively characterized. It shows enhanced fluorescence when bound to aptamers and demonstrates a unique spectral profile that allows for effective imaging applications. Notably, the binding affinity and concentration-dependent behavior have been explored in various studies.

Spectral Properties

The interaction between this compound and RNA aptamers results in distinct spectral characteristics that are crucial for imaging applications:

- Absorption Spectrum : The absorption spectrum of the this compound-RNA complex has been studied to understand discrepancies between absorption and excitation spectra .

- Concentration Effects : Optimal concentrations for fluorescence activation have been identified, with studies suggesting concentrations between 80 μM and 160 μM yield the best results for imaging applications .

Propriétés

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDIJYXDUBFLID-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.